methyl 9H-carbazole-9-carboxylate
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Overview
Description
Methyl 9H-carbazole-9-carboxylate is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 9H-carbazole-9-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole cyclization of appropriate precursors in the presence of acidic conditions, such as glacial acetic acid and concentrated hydrochloric acid . Another method includes the direct arylation of carbazole derivatives using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 9H-carbazole-9-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Amine derivatives of carbazole.
Substitution: Halogenated, nitrated, and sulfonated carbazole derivatives.
Scientific Research Applications
Methyl 9H-carbazole-9-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 9H-carbazole-9-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives have been found to inhibit specific enzymes or receptors, leading to their biological effects . The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
9H-Carbazole: The parent compound of methyl 9H-carbazole-9-carboxylate, known for its biological and electronic applications.
9-Methylcarbazole: A methylated derivative with similar properties but different reactivity and applications.
Indole Derivatives: Compounds with a similar indole ring structure, exhibiting diverse biological activities.
Uniqueness: this compound stands out due to its specific functional group, which allows for unique chemical modifications and applications. Its versatility in organic synthesis and potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
methyl carbazole-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14(16)15-12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZQGQQWSYKLMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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